molecular formula C16H16N4O B11183126 N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide

Cat. No.: B11183126
M. Wt: 280.32 g/mol
InChI Key: GIDXNFGRVATBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at specific positions .

Mechanism of Action

The mechanism of action of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can affect various cellular pathways, leading to the desired biological effects .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C16H16N4O/c1-11-8-9-13-15(19-20(2)16(13)17-11)18-14(21)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,21)

InChI Key

GIDXNFGRVATBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=NN2C)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.